![molecular formula C15H18O2 B2947722 1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one CAS No. 2287330-95-2](/img/structure/B2947722.png)
1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one is a compound characterized by its unique spirocyclic structure and the presence of a phenyl group. This compound has garnered interest in various fields such as drug discovery, organic synthesis, and material science due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through a multi-step synthetic route. One common method involves the reaction of a spiro[3.3]heptane derivative with a phenylmethoxymethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Reaction Conditions: The reaction conditions often include the use of a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction temperature is typically maintained at room temperature to slightly elevated temperatures (20-50°C) to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The phenylmethoxymethyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products: Major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction pathway.
Scientific Research Applications
1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one has several scientific research applications:
Chemistry: In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms. It can be used in the development of probes and inhibitors for various biological targets.
Medicine: In drug discovery, this compound is explored for its potential therapeutic properties. Its structural features may contribute to the development of new pharmaceuticals with improved efficacy and selectivity.
Industry: The compound’s stability and reactivity make it suitable for applications in material science, including the development of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The phenylmethoxymethyl group can engage in hydrophobic interactions, while the spirocyclic core provides structural rigidity.
Pathways Involved: The specific pathways affected by this compound depend on its application. In biological systems, it may influence signaling pathways, metabolic processes, or gene expression, contributing to its observed effects.
Comparison with Similar Compounds
1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as spiro[3.3]heptane, spiro[4.4]nonane, and spiro[5.5]undecane share the spirocyclic core but differ in the substituents attached to the ring system.
Uniqueness: The presence of the phenylmethoxymethyl group in this compound distinguishes it from other spirocyclic compounds.
Properties
IUPAC Name |
1-(phenylmethoxymethyl)spiro[3.3]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c16-14-9-13(15(14)7-4-8-15)11-17-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESNUXHIFVAVJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2947639.png)
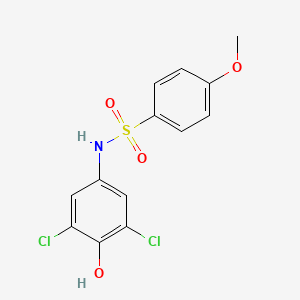
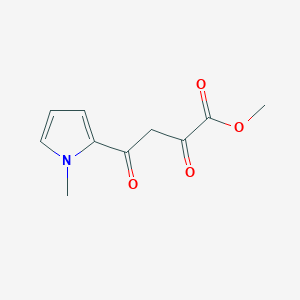
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2947647.png)
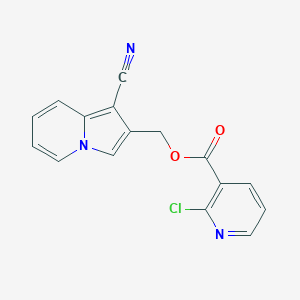
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2947650.png)
![N'-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2947652.png)
![1-[1-(Phenylsulfanyl)propyl]-1H-1,2,3-benzotriazole](/img/structure/B2947653.png)
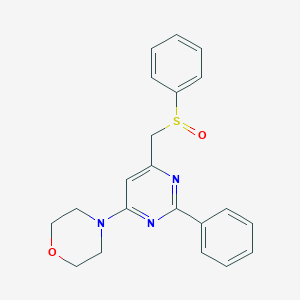
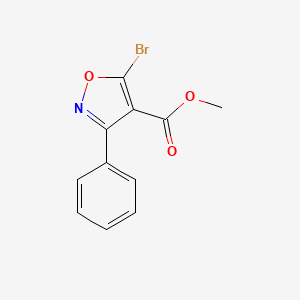
![1'-(3-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2947657.png)
![methyl {8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2947658.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B2947659.png)
![1-{Thieno[3,2-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2947662.png)
